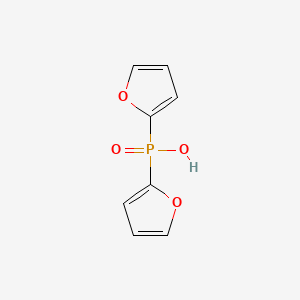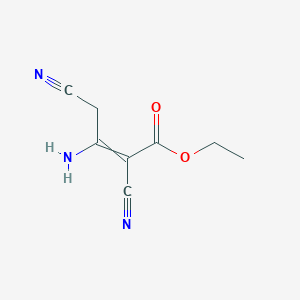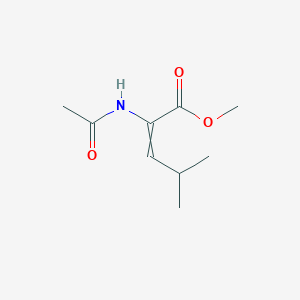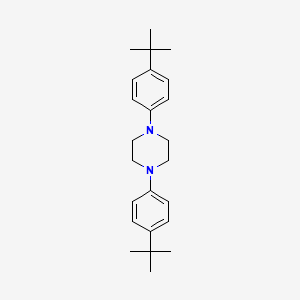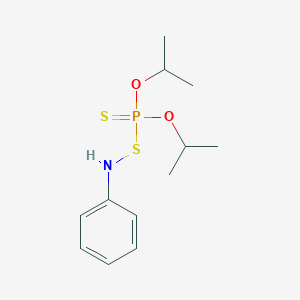
N-di(propan-2-yloxy)phosphinothioylsulfanylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-di(propan-2-yloxy)phosphinothioylsulfanylaniline is an organic compound with a complex structure that includes both phosphinothioyl and sulfanylaniline groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-di(propan-2-yloxy)phosphinothioylsulfanylaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of aniline with phosphinothioyl chloride in the presence of a base to form the phosphinothioyl aniline intermediate. This intermediate is then reacted with propan-2-ol under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-di(propan-2-yloxy)phosphinothioylsulfanylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propan-2-yloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce phosphines.
Aplicaciones Científicas De Investigación
N-di(propan-2-yloxy)phosphinothioylsulfanylaniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-di(propan-2-yloxy)phosphinothioylsulfanylaniline involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or modifying key amino acid residues. This interaction can disrupt normal cellular processes and lead to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Diisopropylamine: A secondary amine used as a nucleophile in organic synthesis.
Uniqueness
N-di(propan-2-yloxy)phosphinothioylsulfanylaniline is unique due to its combination of phosphinothioyl and sulfanylaniline groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological molecules or advanced materials.
Propiedades
Número CAS |
66621-47-4 |
|---|---|
Fórmula molecular |
C12H20NO2PS2 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
N-di(propan-2-yloxy)phosphinothioylsulfanylaniline |
InChI |
InChI=1S/C12H20NO2PS2/c1-10(2)14-16(17,15-11(3)4)18-13-12-8-6-5-7-9-12/h5-11,13H,1-4H3 |
Clave InChI |
NXJANDGNNVYXKB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=S)(OC(C)C)SNC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,4-Dihydroxyphenyl)methyl]urea](/img/structure/B14486299.png)
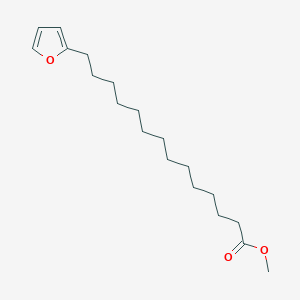

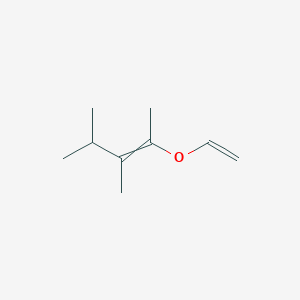
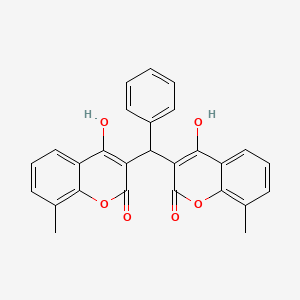
![6,6'-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran)](/img/structure/B14486319.png)
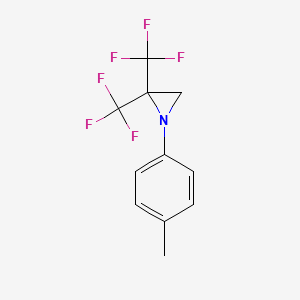
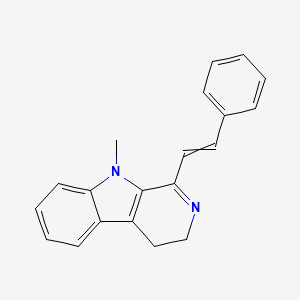
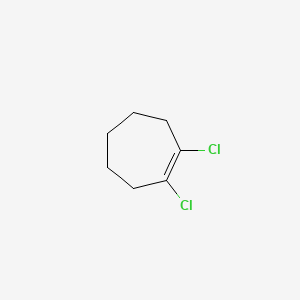
![1,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14486344.png)
